molecular formula C34H36N6O6S2S B1251187 Esomeprazole strontium anhydrous CAS No. 914613-86-8

Esomeprazole strontium anhydrous

Cat. No. B1251187
CAS RN: 914613-86-8
M. Wt: 776.4 g/mol
InChI Key: FEVPVZSYBDUVGY-YPPDDXJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The S-isomer of omeprazole.

Scientific Research Applications

1. Pharmacokinetics and Pharmacodynamics

Esomeprazole strontium anhydrous, along with dexlansoprazole MR, represents a novel class of proton pump inhibitors (PPIs) with an innovative delivery mechanism. Studies focus on the pharmacokinetics and pharmacodynamics of these compounds, emphasizing their potential in treating gastroesophageal reflux disease and related conditions. However, further trials are needed to establish their superiority over conventional PPIs (Parekh, Oldfield, & Johnson, 2014).

2. Analytical Method Development

Research efforts have been directed towards developing analytical methods for the estimation of esomeprazole, such as spectrophotometric and RP-HPLC methods. These endeavors aim to provide simple, rapid, accurate, reproducible, and economic methods for the estimation of esomeprazole in various formulations (Jain, Kulkarni, Jain, & Jain, 2012).

3. Strontium Isotope Applications

While not directly related to esomeprazole, research on strontium isotopes provides a broader context for understanding the element's utility in various fields. Studies in bioavailable strontium mapping and the use of strontium isotopes in biological sciences explore dietary habits, migration patterns of ancient populations, food authentication, and forensic sciences. These applications underline the relevance of strontium in areas beyond its use in pharmaceuticals (Holt, Evans, & Madgwick, 2021; Coelho, Castanheira, Bordado, Donard, & Silva, 2017).

properties

CAS RN

914613-86-8

Molecular Formula

C34H36N6O6S2S

Molecular Weight

776.4 g/mol

IUPAC Name

strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/2C17H18N3O3S.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m00./s1

InChI Key

FEVPVZSYBDUVGY-YPPDDXJESA-N

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Sr+2]

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Sr+2]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Sr+2]

Other CAS RN

914613-86-8

synonyms

Esomeprazole
Esomeprazole Magnesium
Esomeprazole Potassium
Esomeprazole Sodium
Esomeprazole Strontium
Esomeprazole Strontium Anhydrous
Nexium
Strontium, Esomeprazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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